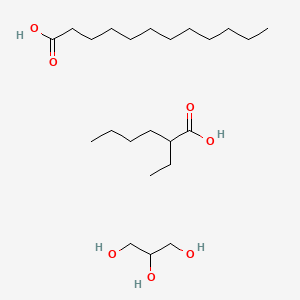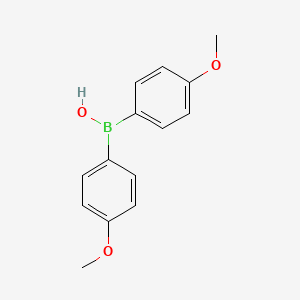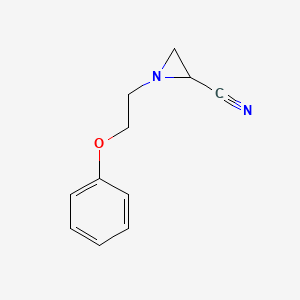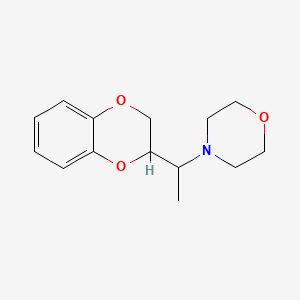
2-(1-Morpholinoethyl)-1,4-benzodioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Morpholinoethyl)-1,4-benzodioxane is an organic compound that features a morpholine ring attached to an ethyl group, which is further connected to a benzodioxane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinoethyl)-1,4-benzodioxane typically involves the reaction of 1,4-benzodioxane with morpholine in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution on the benzodioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of advanced purification techniques such as column chromatography or recrystallization ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Morpholinoethyl)-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2-(1-Morpholinoethyl)-1,4-benzodioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Morpholinoethyl)-1,4-benzodioxane involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active sites, while the benzodioxane structure provides a stable framework for binding. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler structure with similar functional groups.
1,4-Benzodioxane: Lacks the morpholine group but shares the benzodioxane core.
2-(1-Piperidinoethyl)-1,4-benzodioxane: Similar structure with a piperidine ring instead of morpholine.
Uniqueness
2-(1-Morpholinoethyl)-1,4-benzodioxane is unique due to the combination of the morpholine ring and the benzodioxane structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components or similar compounds.
Propiedades
Número CAS |
69766-28-5 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine |
InChI |
InChI=1S/C14H19NO3/c1-11(15-6-8-16-9-7-15)14-10-17-12-4-2-3-5-13(12)18-14/h2-5,11,14H,6-10H2,1H3 |
Clave InChI |
HTGYYXDALADZAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1COC2=CC=CC=C2O1)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
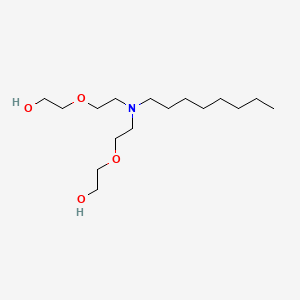

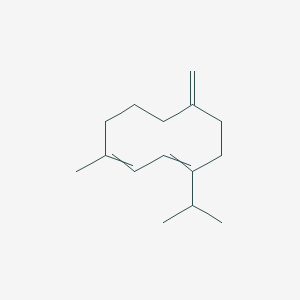

![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)


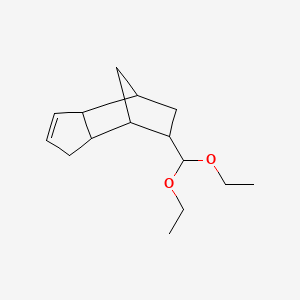
![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
